molecular formula C20H24IN3O2 B2630737 (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol CAS No. 1573548-03-4

(1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol

Cat. No.: B2630737
CAS No.: 1573548-03-4
M. Wt: 465.335
InChI Key: OCYFMYBTEHYFSV-UHFFFAOYSA-N
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Description

The compound (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol is a complex organic molecule featuring a quinoline moiety substituted with an iodine atom and a methoxy group, integrated into a diazaadamantane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol typically involves multi-step organic reactions:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Iodination and Methoxylation: The quinoline derivative is then iodinated using iodine and a suitable oxidizing agent, followed by methoxylation using methanol and a base.

    Construction of the Diazaadamantane Framework: The diazaadamantane structure is constructed through a series of cyclization reactions, often starting from diamines and ketones under acidic or basic conditions.

    Final Coupling: The quinoline and diazaadamantane fragments are coupled using a suitable linker, often under conditions that promote nucleophilic substitution or condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the diazaadamantane framework, potentially altering the electronic properties of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline or diazaadamantane derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The quinoline moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Anticancer Research: The compound’s ability to interact with DNA and proteins could be exploited in the design of anticancer drugs.

Industry

    Pharmaceuticals: As a building block for more complex drug molecules.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol exerts its effects is likely multifaceted:

    Molecular Targets: The compound may target bacterial enzymes or DNA, disrupting essential biological processes.

    Pathways Involved: It could interfere with cellular respiration or DNA replication, leading to cell death in microbes or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Diazaadamantane Derivatives: Compounds like memantine, used in the treatment of Alzheimer’s disease.

Uniqueness

    Structural Complexity: The combination of a quinoline moiety with a diazaadamantane framework is unique, potentially offering a broader range of biological activities.

    Functional Group Diversity: The presence of iodine and methoxy groups provides additional sites for chemical modification, enhancing its versatility in drug design.

(1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol and its potential applications

Properties

IUPAC Name

2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-6-12-4-5-13(26-3)7-15(12)22-16(14)21/h4-7,17-18,25H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYFMYBTEHYFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=C(N=C5C=C(C=CC5=C4)OC)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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